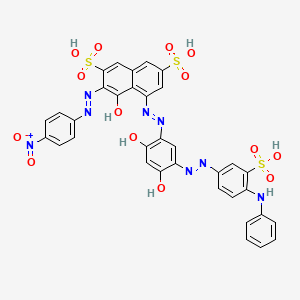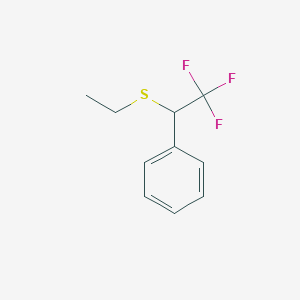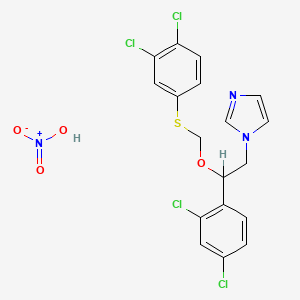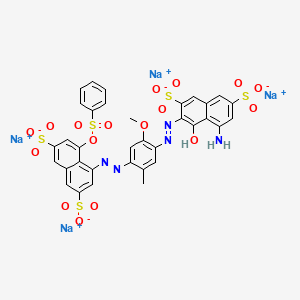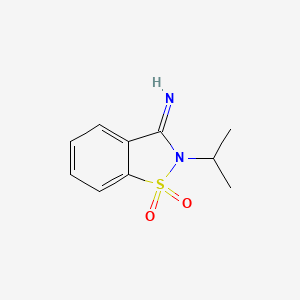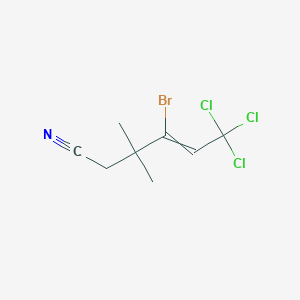
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile is an organic compound characterized by its complex structure, which includes bromine, chlorine, and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can remove halogen atoms or reduce the nitrile group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms and a nitrile group allows it to participate in various chemical reactions, influencing biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-ene: Lacks the nitrile group, which affects its reactivity and applications.
6,6,6-Trichloro-3,3-dimethylhex-4-enenitrile: Lacks the bromine atom, resulting in different chemical properties.
4-Bromo-3,3-dimethylhex-4-enenitrile:
Uniqueness
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile is unique due to the combination of bromine, chlorine, and nitrile groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
65627-28-3 |
|---|---|
Molekularformel |
C8H9BrCl3N |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile |
InChI |
InChI=1S/C8H9BrCl3N/c1-7(2,3-4-13)6(9)5-8(10,11)12/h5H,3H2,1-2H3 |
InChI-Schlüssel |
ROVBSGQXMPOATQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC#N)C(=CC(Cl)(Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
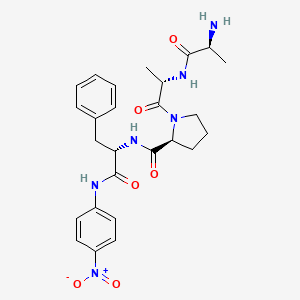
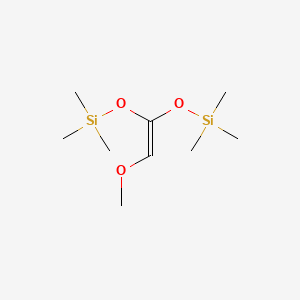

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
